4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
4-Methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 35687-29-7) is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a phenoxymethyl group at position 5, and a thiol (-SH) group at position 2. The compound is synthesized via S-alkylation or cyclization reactions, often employing cesium carbonate as a base . Its molecular formula is C₁₁H₁₃N₃OS, with a molar mass of 235.31 g/mol, and it typically appears as a white to light yellow crystalline solid with a melting point of 124–126°C .
Properties
IUPAC Name |
4-methyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFPLXLFVASAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole with thiol-containing reagents. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more eco-friendly and cost-effective methods. For instance, the use of green solvents and catalysts can be employed to reduce the environmental impact. Additionally, continuous flow reactors can be utilized to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 225.28 g/mol. It features a triazole ring with a thiol group, which is crucial for its biological activity. The presence of the phenoxymethyl group enhances its solubility and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles, including 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
Key Findings:
- Mechanism of Action: The compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Selectivity: Certain derivatives have shown selectivity towards cancer cells over normal cells, making them promising candidates for targeted therapy.
Antimicrobial Activity
The thiol group in this compound contributes to its antimicrobial properties. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
In Vitro Studies:
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Various bacteria |
| Bifonazole | TBD | Fungal infections |
| Streptomycin | TBD | Gram-negative bacteria |
Antiviral Properties
Similar compounds have shown efficacy against viral infections by inhibiting replication mechanisms. The potential for developing antiviral agents from triazole derivatives is an area of active research.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cytotoxicity Studies : A series of synthesized derivatives were tested for their cytotoxicity against different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In a comparative study of antimicrobial activity among various triazole derivatives, this compound demonstrated significant inhibition against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, highlighting differences in substituents and properties:
Key Structural Differences:
- Substituent Position: The position of methyl or aryl groups on the phenoxy ring (e.g., para vs. ortho in ) alters steric and electronic effects, impacting solubility and reactivity .
- Thiol vs. Thione : Some analogs exist as thione tautomers (e.g., 3H-1,2,4-triazole-3-thione), which may influence redox activity and metal coordination .
Physicochemical:
- Solubility: The phenoxymethyl group enhances lipophilicity compared to pyridyl or pyrazole analogs (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) .
- Thermal Stability : Melting points range from 124°C (target) to 275°C (allyl-substituted analogs), correlating with substituent bulk .
Biological Activity
4-Methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring with a thiol group and a phenoxymethyl substituent. This structure contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various 1,2,4-triazole derivatives. The compound has shown significant activity against several microbial strains.
Case Study: Antimicrobial Screening
A study synthesized various S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity. The results indicated that at a concentration of 125 µg/mL, all synthesized compounds exhibited activity with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively researched. The compound has been tested for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxicity of several triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, it was found that certain derivatives exhibited selective cytotoxicity towards cancer cells . The MTT assay results indicated that some compounds demonstrated significant anti-proliferative activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 12.50 (most active) | IGR39 |
| Other derivatives | Varies (28.40 - 13.00) | MDA-MB-231 |
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural characteristics. Modifications in substituents can lead to variations in potency and selectivity against specific pathogens or cancer cells.
Findings from SAR Studies
Research indicates that the presence of electron-donating groups enhances the anti-proliferative activity of triazole compounds. Conversely, electron-withdrawing groups tend to reduce potency . This relationship highlights the importance of molecular design in developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol be optimized to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, analogous triazole-thiol derivatives are prepared by reacting hydrazinecarbothioamides with aldehydes in basic media, followed by cyclization. Optimization includes:
- Using microwave irradiation to reduce reaction time and enhance regioselectivity .
- Adjusting solvent polarity (e.g., methanol or ethanol) to control intermediate formation .
- Purification via recrystallization or column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H-NMR to confirm substitution patterns (e.g., phenoxymethyl protons at δ 4.5–5.0 ppm) .
- LC-MS for molecular ion detection ([M+H]+ peaks) and fragmentation pattern analysis .
- Elemental analysis to validate stoichiometry (C, H, N, S percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Methodological Answer : Focus on derivatization strategies:
- S-Alkylation : React the thiol group with alkyl/aryl halides (e.g., phenacyl bromides) to generate analogs with improved lipophilicity and target binding .
- Mannich base formation : Introduce aminoalkyl groups to modulate solubility and pharmacokinetics (e.g., using morpholine derivatives) .
- Hybridization : Attach pharmacophores like 1,3,4-thiadiazole or tetrazole moieties to exploit synergistic effects .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized bioassays : Use reference drugs (e.g., ciprofloxacin for antimicrobial studies) as internal controls .
- Metabolic stability testing : Perform ADME analysis (e.g., hepatic microsome assays) to identify degradation products that may skew results .
- Dose-response validation : Replicate activity across multiple concentrations (IC50/EC50 curves) to confirm potency thresholds .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) and pharmacokinetics?
- Methodological Answer : Combine:
- Molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51) .
- ADMET prediction tools (e.g., SwissADME) to assess absorption, BBB permeability, and CYP450 inhibition risks .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
